![molecular formula C7H5Cl2NO2 B112706 3-Amino-2,4-dichlorobenzoic acid CAS No. 50917-28-7](/img/structure/B112706.png)
3-Amino-2,4-dichlorobenzoic acid
Overview
Description
3-Amino-2,4-dichlorobenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO2 . It is a derivative of benzoic acid where the ring hydrogens at positions 2 and 4 are substituted by chloro groups .
Molecular Structure Analysis
The molecular structure of 3-Amino-2,4-dichlorobenzoic acid consists of a benzene ring with two chlorine atoms substituted at the 2 and 4 positions, a carboxylic acid group, and an amino group . The molecular weight of the compound is 206.03 g/mol .
Physical And Chemical Properties Analysis
3-Amino-2,4-dichlorobenzoic acid is a solid at room temperature . The melting point is between 194-197 °C .
Scientific Research Applications
Synthesis of Antibacterial Compounds
3-Amino-2,4-dichlorobenzoic acid: is a valuable intermediate in the synthesis of quinolone-3-carboxylic acids derivatives, which are potent antibacterial agents. The compound’s dichloro and amino groups make it a versatile precursor for various antibacterial drugs, especially in the fluoroquinolone class .
Development of Organic Light-Emitting Diodes (OLEDs)
The electronic properties of 3-Amino-2,4-dichlorobenzoic acid make it suitable for use in the development of OLEDs. Its ability to donate electrons can be harnessed in creating efficient and durable light-emitting materials that are used in display and lighting technologies .
Agricultural Chemical Research
This compound is also used in the development of new agricultural chemicals. Its structural framework is beneficial in creating herbicides and pesticides that are more effective and environmentally friendly. The dichlorobenzoic acid moiety is particularly useful in targeting specific enzymes in pests .
Creation of Dyes and Pigments
The amino group in 3-Amino-2,4-dichlorobenzoic acid can react with various compounds to form dyes and pigments. These are used in textile, paint, and printing industries. The dichloro groups enhance the binding properties of the pigments, making them more vibrant and resistant to fading .
Pharmaceutical Research
In pharmaceutical research, 3-Amino-2,4-dichlorobenzoic acid serves as a starting material for the synthesis of diverse medicinal compounds. It is particularly useful in creating molecules with anti-inflammatory and analgesic properties .
Material Science
The compound’s unique structure is exploited in material science for the creation of novel polymers and composites. These materials have applications in various fields, including aerospace, automotive, and electronics, where they contribute to the development of lightweight and high-strength materials .
Mechanism of Action
Target of Action
3-Amino-2,4-dichlorobenzoic acid, also known as Chloramben, is primarily used as a selective herbicide . It targets the seedlings of broadleaf weeds and annual grasses
Mode of Action
As a herbicide, it likely interferes with essential growth processes in the targeted weeds, leading to their death .
Biochemical Pathways
As a herbicide, it likely disrupts processes essential for plant growth and development .
Result of Action
The primary result of the action of 3-Amino-2,4-dichlorobenzoic acid is the control of unwanted vegetation. By targeting the seedlings of broadleaf weeds and annual grasses, it prevents their growth and spread .
properties
IUPAC Name |
3-amino-2,4-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIWETSWQFRAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301396 | |
Record name | 3-Amino-2,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,4-dichlorobenzoic acid | |
CAS RN |
50917-28-7 | |
Record name | 3-Amino-2,4-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50917-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Amino-2,4-dichlorobenzoic acid influence lipid production in soybeans?
A1: Research suggests that 3-Amino-2,4-dichlorobenzoic acid stimulates lipid synthesis in germinating soybean seeds. [] Studies observed a 25% increase in total lipid synthesis with a 20 µg/ml concentration of the compound. [] This stimulatory effect was observed across different lipid classes, including neutral lipids, glycolipids, and phospholipids. [] While the exact mechanism remains unclear, the research points to a potential interaction with enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase or fatty acid synthetase. []
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